![molecular formula C10H15NO2 B13474598 6-(2-Methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13474598.png)
6-(2-Methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Methoxyethyl)-2-oxaspiro[33]heptane-6-carbonitrile is a spirocyclic compound featuring a unique structure that combines a spiro[33]heptane core with an oxetane ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves a multi-step process. One common method starts with the cyclization of tribromo-pentaerythritol under basic conditions with p-toluenesulfonamide, followed by the removal of the tosyl group using magnesium turnings in methanol . The resulting intermediate is then treated with oxalic acid to yield the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the process can be challenging due to the need for efficient removal of by-products and the stability of intermediates .
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogenation catalysts are frequently used.
Substitution: Halogenating agents and nucleophiles are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted spiro compounds, amines, and oxidized derivatives .
Scientific Research Applications
6-(2-Methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and exploring new chemical space.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored as a structural surrogate for other pharmacophores in medicinal chemistry.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(2-Methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating biological pathways. The nitrile group can participate in hydrogen bonding and other interactions, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: A structural surrogate for morpholine with similar applications in drug discovery.
2,6-Diazaspiro[3.3]heptane: Used as a structural surrogate for piperazine in medicinal chemistry.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: A bifunctional compound used for further derivatization.
Uniqueness
6-(2-Methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to its combination of an oxetane ring and a nitrile group, which provides distinct chemical reactivity and potential for diverse applications .
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
6-(2-methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile |
InChI |
InChI=1S/C10H15NO2/c1-12-3-2-9(6-11)4-10(5-9)7-13-8-10/h2-5,7-8H2,1H3 |
InChI Key |
BIRKVCUWRMIQSE-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(CC2(C1)COC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


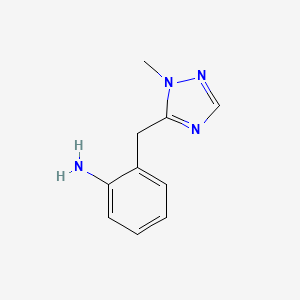




![5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13474539.png)
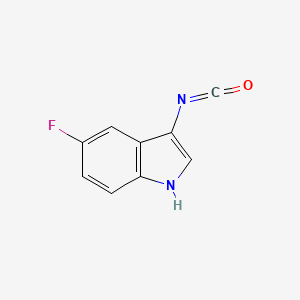
![tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate](/img/structure/B13474545.png)
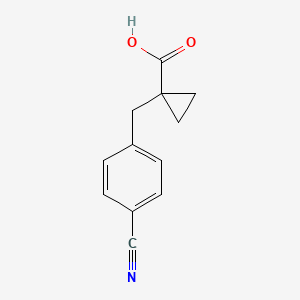
![1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanaminehydrochloride](/img/structure/B13474555.png)
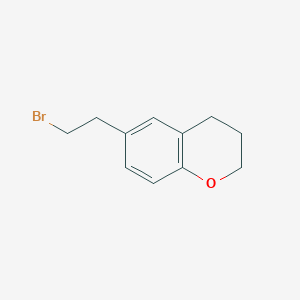
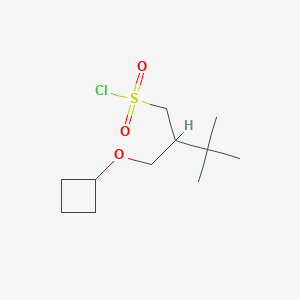
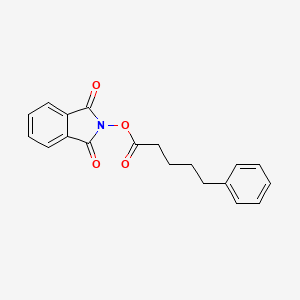
methanone](/img/structure/B13474593.png)
